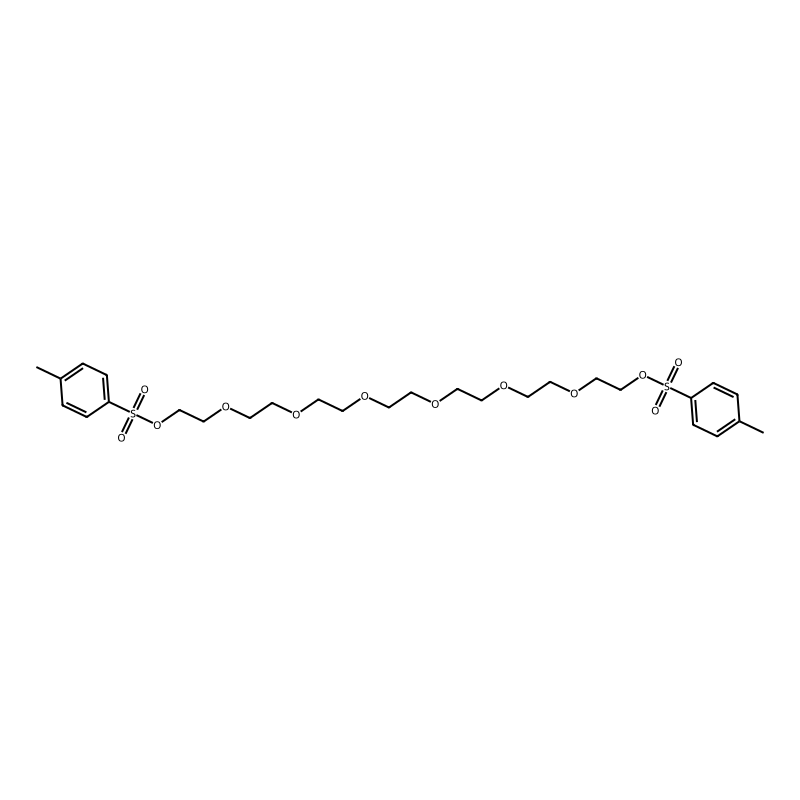

Heptaethylene glycol di(p-toluenesulfonate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Drug Delivery Systems

Specific Scientific Field: Biomedical engineering and pharmacology.

Summary: Bis-Tos-PEG7 is utilized in drug delivery systems due to its tunable properties and well-established safety profile. PEGylation (covalent linkage of PEG to drug molecules) improves water solubility, bioavailability, pharmacokinetics, immunogenic properties, and biological activities of drugs. It enhances drug stability and reduces toxicity.

Methods of Application:PEGylated Nanoparticles: Bis-Tos-PEG7 can be incorporated into nanoparticles (such as liposomes or micelles) to encapsulate drugs. These nanoparticles protect the drug payload, improve its solubility, and allow targeted delivery to specific tissues or cells.

PEGylated Enzymes: Therapeutic enzymes are conjugated with PEG to enhance their stability and extend their half-life. PEGylation improves enzyme efficacy and allows targeted therapy for diseases where native enzymes are inefficient.

PEGylated Copolymers: These copolymers, containing PEG segments, are used in gene and drug delivery systems. They exhibit minimal cytotoxicity, high efficiency, safety, and biocompatibility.

- PEG-derived hydrogels enhance gene expression of bone-specific markers, matrix secretion, and mineralization, potentially impacting bone-engineering therapies .

Peptide-Based Drug-Delivery Systems

Specific Scientific Field: Biotechnology and peptide chemistry.

Summary: Bis-Tos-PEG7 can be integrated into peptide-based drug-delivery systems. Peptides are synthesized using solid-phase peptide devices, allowing precise selection of amino acid sequences at the molecular level.

Methods of Application:Peptide Conjugation: Bis-Tos-PEG7 can be covalently linked to peptides, improving their stability, solubility, and pharmacokinetics.

Targeted Drug Delivery: Peptide-drug conjugates can be designed to specifically target certain tissues or cells, enhancing drug efficacy and minimizing side effects.

- Peptide-based drug-delivery systems offer tunable properties and versatility for therapeutic and diagnostic applications .

Bioremediation

Specific Scientific Field: Environmental science and biotechnology.

Summary: Bis-Tos-PEG7 can be harnessed in bioremediation processes, particularly involving magnetotactic bacteria (MTB).

Methods of Application:Drug Delivery: MTB can be loaded with drug-loaded nanoliposomes attached to their cells. These MTB navigate toward specific targets (e.g., tumors) using their natural magnetotaxis, dispensing drug payloads upon cell lysis.

Wastewater Treatment: MTB can remove heavy metals (e.g., Cd, Te) from wastewater.

Heptaethylene glycol di(p-toluenesulfonate) is a chemical compound with the molecular formula C28H42O12S2 and the CAS number 69502-27-8. It belongs to the class of polyethylene glycol derivatives, specifically featuring two p-toluenesulfonate groups attached to a heptaethylene glycol backbone. This structure enhances its solubility in aqueous environments, making it suitable for various applications in chemical synthesis and biological research. The compound is often referred to as a PEG (polyethylene glycol) linker, which is instrumental in connecting different molecular entities in

The biological activity of heptaethylene glycol di(p-toluenesulfonate) is primarily linked to its role as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs are designed to induce targeted protein degradation, which has implications in therapeutic applications, particularly in cancer treatment. The hydrophilic nature of the compound enhances its solubility and bioavailability, making it a valuable tool in drug development and molecular biology .

Heptaethylene glycol di(p-toluenesulfonate) can be synthesized through several methods:

- Direct Sulfonation: Heptaethylene glycol is reacted with p-toluenesulfonyl chloride in the presence of a base such as pyridine. This method allows for the introduction of tosyl groups onto the hydroxyl groups of the heptaethylene glycol.

- Esterification: The reaction between heptaethylene glycol and p-toluenesulfonic acid can also yield heptaethylene glycol di(p-toluenesulfonate). This approach typically requires activation of the acid to enhance reactivity.

- Linker Chemistry: In synthetic biology applications, heptaethylene glycol di(p-toluenesulfonate) can be incorporated into larger constructs through established linker chemistry protocols, often involving coupling reactions with other functionalized molecules .

Heptaethylene glycol di(p-toluenesulfonate) has a variety of applications:

- Chemical Synthesis: Used as a linker in the synthesis of complex molecules, particularly in pharmaceutical chemistry.

- Biotechnology: Serves as a component in PROTACs for targeted protein degradation.

- Drug Delivery: Enhances solubility and stability of therapeutic agents when used as part of drug formulations.

- Research: Employed in biochemical assays and studies involving protein interactions due to its hydrophilic properties .

Studies on heptaethylene glycol di(p-toluenesulfonate) often focus on its interactions with proteins and other biomolecules. Its ability to act as a flexible linker allows it to facilitate the formation of stable complexes with target proteins, enhancing the efficacy of PROTACs. Interaction studies typically involve biophysical techniques such as surface plasmon resonance or fluorescence correlation spectroscopy to assess binding affinities and kinetics .

Heptaethylene glycol di(p-toluenesulfonate) is part of a broader category of polyethylene glycol derivatives that include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Triethylene glycol di(p-toluenesulfonate) | C14H18O6S2 | Shorter chain length; used for simpler linkages |

| Pentaethylene glycol di(p-toluenesulfonate) | C20H30O10S2 | Intermediate chain length; balances hydrophilicity |

| Hexaethylene glycol di(p-toluenesulfonate) | C24H36O10S2 | Longer chain; increased solubility compared to tri- |

Uniqueness: Heptaethylene glycol di(p-toluenesulfonate) stands out due to its longer ethylene glycol chain, which provides enhanced flexibility and solubility compared to shorter counterparts. This makes it particularly effective in applications requiring stable linkages and improved bioavailability .

Heptaethylene glycol di(p-toluenesulfonate) is systematically named 2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate. Its structure comprises a polyethylene glycol (PEG) backbone with seven ethylene oxide units (heptaethylene glycol) terminated by two p-toluenesulfonyl (tosyl) groups. The tosyl groups are covalently attached via sulfonyloxy linkages to the terminal hydroxyl groups of the PEG chain, forming a bifunctional molecule.

The structural representation is:

SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C

InChIKey: UQNONDOAUSICGF-UHFFFAOYSA-N

Canonical SMILES: O=S(=O)(OCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=C(C=C2)C

Key Structural Features

| Component | Description |

|---|---|

| PEG Backbone | Seven ethylene oxide units (-O-CH₂-CH₂-) linked in a linear chain. |

| Tosyl Groups | Two p-toluenesulfonyl (C₆H₄CH₃-SO₃-) groups at terminal positions. |

| Functional Groups | Sulfonyloxy (-OSO₂-) linkages connecting PEG to tosyl groups. |

CAS Registry Number and Alternative Chemical Names

The compound is registered under CAS 69502-27-8. Common synonyms include:

- Tos-PEG8-Tos (indicating an 8-unit PEG chain with tosyl terminators)

- Bis-Tos-PEG7 (emphasizing dual tosyl groups on a 7-unit PEG)

- Heptaethylene glycol ditosylate (general nomenclature for di-tosylated derivatives)

Comparative Nomenclature Table

Molecular Formula and Weight Analysis

The molecular formula is C₂₈H₄₂O₁₂S₂, with a molecular weight of 634.76 g/mol. This calculation derives from:

- PEG backbone: C₁₄H₃₀O₈ (heptaethylene glycol)

- Tosyl groups: 2 × (C₇H₇SO₃) = C₁₄H₁₄S₂O₆

- Total: C₁₄ + C₁₄ = C₂₈; H₃₀ + H₁₄ = H₄₄ (minus 2 H from hydroxyl replacements) = H₄₂; O₈ + O₆ = O₁₄ (minus 2 O from hydroxyls) = O₁₂.

Elemental Composition Breakdown

| Element | Quantity | Mass Contribution (g/mol) |

|---|---|---|

| Carbon | 28 | 336.36 |

| Hydrogen | 42 | 42.12 |

| Oxygen | 12 | 192.00 |

| Sulfur | 2 | 64.16 |

| Total | 634.64 |

The synthesis of heptaethylene glycol di(p-toluenesulfonate) represents a fundamental transformation in which the terminal hydroxyl groups of heptaethylene glycol are converted into highly reactive tosylate leaving groups. This conversion is achieved through reaction with p-toluenesulfonyl chloride under carefully controlled conditions that preserve the integrity of the polyethylene glycol backbone while ensuring complete functionalization of both termini [1] [2].

The basic tosylation reaction involves nucleophilic attack by the hydroxyl oxygen on the electrophilic sulfur center of p-toluenesulfonyl chloride, followed by elimination of chloride ion. The reaction mechanism proceeds through formation of a tetrahedral intermediate, where the hydroxyl group initially acts as a nucleophile toward the sulfonyl chloride [3] [4]. The presence of a suitable base is essential to neutralize the hydrochloric acid byproduct and prevent protonation of the alcohol, which would render it unreactive toward the electrophilic tosylating agent [5] [6].

Traditional methodologies employ pyridine as both solvent and base, capitalizing on its dual functionality as a nucleophilic catalyst and proton acceptor. Pyridine exhibits superior nucleophilicity compared to alcohols, rapidly attacking the tosyl chloride to form N-tosylpyridinium chloride, which serves as the actual tosylating species [6]. This intermediate displays enhanced electrophilicity due to the positive charge on the nitrogen center, facilitating rapid transfer of the tosyl group to the alcohol substrate. The mechanism demonstrates remarkable efficiency because pyridine acts as a regenerative catalyst, being released unchanged after tosyl transfer while the reaction proceeds under mild conditions [7] [8].

Alternative base systems have been developed to address limitations associated with pyridine-based methods, particularly the formation of chlorinated byproducts in certain substrates. The use of triethylamine in dichloromethane or toluene provides excellent results for polyethylene glycol substrates, offering reduced nucleophilicity compared to pyridine while maintaining sufficient basicity to neutralize reaction byproducts [5]. This approach minimizes unwanted chlorination reactions that can occur when pyridine hydrochloride salt exhibits residual nucleophilicity toward activated tosylate intermediates [9].

The silver oxide-mediated tosylation method represents an advanced approach for selective monotosylation, though it finds limited application in ditosylate synthesis. This heterogeneous catalytic system employs silver oxide and potassium iodide in specific stoichiometric ratios to achieve enhanced selectivity through internal hydrogen bonding effects that modulate the relative reactivity of hydroxyl groups [10]. While primarily designed for monotosylation applications, understanding this methodology provides insights into controlling regioselectivity in tosylation reactions.

Recent developments in tosylation methodology emphasize the importance of catalyst systems that combine traditional bases with nucleophilic promoters. The use of triethylamine with catalytic amounts of trimethylamine hydrochloride demonstrates superior reaction rates and operational simplicity compared to conventional pyridine methods [5]. This combined base system exploits the enhanced leaving group ability of chloride versus the pyridinium ion, resulting in faster reaction kinetics and improved yields while circumventing the formation of chlorinated side products that plague traditional methodologies.

Optimization of Reaction Conditions for Ditosylate Formation

The optimization of reaction conditions for heptaethylene glycol ditosylate formation requires systematic evaluation of multiple parameters that collectively influence reaction efficiency, product yield, and purity. Temperature control emerges as a critical factor, with optimal conditions typically maintained between 30-35°C to balance reaction rate with thermal stability of the polyethylene glycol substrate [11] [12]. Lower temperatures result in decreased reaction rates and incomplete conversion, while elevated temperatures above 40°C promote degradation of the polyethylene glycol backbone and formation of undesired byproducts [13] [12].

The stoichiometric ratio of tosyl chloride to hydroxyl groups represents another crucial optimization parameter. For complete ditosylation of heptaethylene glycol, a minimum of 2.0-2.5 equivalents of tosyl chloride per molecule of starting material ensures complete conversion while accounting for hydrolysis losses and side reactions [12]. Insufficient tosyl chloride equivalents lead to formation of monotosylated products, requiring separation procedures that significantly reduce overall process efficiency. Excessive tosyl chloride quantities, while increasing conversion rates, result in wasteful reagent consumption and complicate purification procedures due to increased levels of tosyl-containing impurities.

Base selection and stoichiometry profoundly influence reaction outcomes and side product formation. The optimal base-to-tosyl chloride ratio typically ranges from 2.0:1 to 2.5:1, providing sufficient neutralizing capacity for hydrochloric acid while avoiding excess base that can catalyze unwanted side reactions [12] [5]. Triethylamine demonstrates superior performance compared to pyridine in many systems, offering reduced nucleophilicity that minimizes chlorination side reactions while maintaining adequate basicity for efficient acid neutralization [5] [9].

Solvent selection significantly impacts both reaction kinetics and product selectivity. Dichloromethane and toluene emerge as preferred solvents for heptaethylene glycol tosylation, providing excellent solubility for both starting materials and products while exhibiting minimal interference with the reaction mechanism [14] [5]. These aprotic solvents facilitate rapid diffusion of reactants while preventing competitive reactions that can occur in protic media. Tetrahydrofuran represents an alternative solvent choice that offers enhanced solubility for highly polar polyethylene glycol substrates, though care must be taken to ensure anhydrous conditions to prevent interference from trace water [15].

Reaction time optimization balances conversion efficiency with side product formation. Standard reaction times of 12-16 hours at optimal temperature provide excellent conversion rates for most substrates, though sterically hindered or highly substituted polyethylene glycols may require extended reaction periods of 24-48 hours [12]. Shorter reaction times result in incomplete conversion and reduced yields, necessitating longer purification procedures to separate unreacted starting materials. Extended reaction times beyond the optimal range can lead to increased side product formation without significant improvement in conversion rates.

The implementation of response surface methodology for reaction optimization demonstrates the interconnected nature of these parameters. Statistical analysis reveals that tosyl chloride equivalents represent the primary factor influencing degree of substitution, while interactions between base stoichiometry and reaction time show minimal impact on overall conversion [12]. Temperature effects display complex interactions with other parameters, requiring careful balance to achieve optimal results across different substrate types and reaction scales.

Purification Techniques and Yield Maximization Strategies

The purification of heptaethylene glycol di(p-toluenesulfonate) presents unique challenges due to the high molecular weight and viscous nature of the product, combined with the presence of structurally similar impurities including monotosylated starting materials and oligomeric side products. Column chromatography represents the most widely employed purification method, exploiting differences in polarity between the desired ditosylate product and various impurities [16] [17].

Standard silica gel column chromatography employs gradient elution systems beginning with nonpolar hexanes-ethyl acetate mixtures (3:1 to 2:1 ratio) that effectively separate unreacted starting materials and least polar impurities [17]. The ditosylate product typically elutes with intermediate polarity solvent mixtures, while more polar impurities including monotosylated species require higher ethyl acetate concentrations for elution. This separation strategy consistently achieves purities of 95-98% with recovery yields of 75-85% for reaction products up to 50 gram scale [16].

Alternative chromatographic systems employing dichloromethane-methanol gradients provide superior resolution for polar impurity removal, particularly effective for separating monotosylated intermediates from the desired ditosylate product [18]. The dichloromethane-methanol system (20:1 to 15:1 gradient) offers enhanced selectivity for polyethylene glycol derivatives while maintaining compatibility with large-scale purification requirements. Recovery yields of 80-90% with purities of 90-95% make this approach particularly attractive for intermediate-scale synthesis operations.

Recrystallization techniques, while less commonly employed due to the liquid nature of most polyethylene glycol tosylates, can provide cost-effective purification for large-scale operations when appropriate solvent systems are identified [19] [20]. Methanol-water mixtures demonstrate effectiveness for certain ditosylate products, though recovery yields are typically lower (60-75%) compared to chromatographic methods. The selection of recrystallization solvents requires careful consideration of solubility profiles at different temperatures, with the ideal system showing high solubility of the product at elevated temperature and significantly reduced solubility upon cooling [20].

Liquid-liquid extraction represents an efficient preliminary purification strategy that removes polar impurities and reaction byproducts while concentrating the desired ditosylate product [21]. Dichloromethane-water extraction systems effectively partition the lipophilic ditosylate into the organic phase while removing water-soluble salts, excess base, and polar reaction byproducts. This approach provides excellent scalability for industrial applications while achieving recovery yields of 85-95%, though final product purity (80-90%) typically requires additional purification steps.

High-performance liquid chromatography offers the highest resolution separation for analytical and small-scale preparative applications [18]. Size exclusion chromatography columns such as TSK-GEL G4000PW(XL) demonstrate excellent separation of polyethylene glycol derivatives based on molecular weight differences, while reverse-phase systems provide separation based on hydrophobicity variations [18]. HPLC purification achieves exceptional purity levels (98-99%) with recovery yields of 90-98%, making it ideal for research applications and high-value products despite scale limitations.

Yield maximization strategies focus on minimizing product losses during workup and purification procedures. The implementation of chromatography-free workup protocols, where feasible, significantly improves overall process efficiency [16]. Precipitation methods using diethyl ether or hexanes can concentrate ditosylate products while removing polar impurities, providing recovery yields of 70-85% with purities of 85-95% suitable for many applications [19]. This approach proves particularly valuable for large-scale operations where chromatographic purification becomes economically prohibitive.

The optimization of purification sequences demonstrates significant impact on overall process efficiency. Initial crude product workup using liquid-liquid extraction followed by precipitation can remove the majority of impurities before applying higher-resolution chromatographic separation to the concentrated product [16]. This staged approach minimizes the amount of material requiring expensive chromatographic purification while maintaining high final product quality, representing an optimal balance between yield, purity, and process economics for most synthetic applications.

| Parameter | Optimal Range | Expected Yield (%) | Key Considerations |

|---|---|---|---|

| Temperature | 30-35°C | 85-94 | Balance of rate and stability [12] |

| Tosyl Chloride Equiv. | 2.0-2.5 | 85-94 | Complete ditosylation [12] |

| Base Ratio | 2.0-2.5:1 | 85-94 | Acid neutralization [5] |

| Reaction Time | 12-24 hours | 80-95 | Substrate dependent [12] |

| Purification Method | Column Chromatography | 75-85 | Standard for <50g scale [16] |

| Solvent System | DCM/Triethylamine | 85-95 | Minimal side reactions [5] |

| Purification Method | Recovery (%) | Purity (%) | Scale Limit | Primary Application |

|---|---|---|---|---|

| Silica Gel Chromatography | 75-85 | 95-98 | 50g | Standard purification [17] |

| DCM/MeOH Chromatography | 80-90 | 90-95 | 100g | Polar impurity removal [18] |

| Recrystallization | 60-75 | 85-92 | 500g | Large-scale operations [20] |

| Liquid-Liquid Extraction | 85-95 | 80-90 | Industrial | Preliminary cleanup [21] |

| HPLC | 90-98 | 98-99 | 10g | High-resolution separation [18] |

Heptaethylene glycol di(p-toluenesulfonate) represents a significant member of the polyethylene glycol ditosylate family, distinguished by its extended polyether chain containing seven ethylene oxide repeating units terminated with two p-toluenesulfonate functional groups [2]. The comprehensive structural characterization of this compound requires multiple analytical approaches, each providing complementary information about its molecular architecture and chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural elucidation of heptaethylene glycol di(p-toluenesulfonate), providing detailed information about both the polyethylene glycol backbone and the terminal tosylate functionalities [3] [4]. The spectroscopic analysis reveals characteristic signatures that distinguish this compound from other polyethylene glycol derivatives and confirm its structural integrity.

$$^1$$H NMR Peak Assignments

The proton nuclear magnetic resonance spectrum of heptaethylene glycol di(p-toluenesulfonate) exhibits several distinct regions that correspond to different molecular environments within the structure [5] [3]. The aromatic region displays the characteristic pattern of the p-toluenesulfonate groups, appearing as two distinct doublets at 7.79 and 7.34 parts per million with coupling constants of approximately 8 hertz, consistent with para-disubstituted benzene rings [6] [7]. These signals integrate for eight protons total, representing the four aromatic protons on each of the two tosyl groups.

The methyl groups attached to the aromatic rings produce a sharp singlet at 2.44 parts per million, integrating for six protons and serving as a diagnostic peak for the p-toluenesulfonate functionality [8] [7]. This chemical shift value remains remarkably consistent across various polyethylene glycol ditosylate derivatives, providing a reliable identification marker for the tosyl substituent.

The polyethylene glycol backbone generates a complex multiplet pattern in the region between 3.55 and 4.18 parts per million [3] [4]. The terminal methylene groups directly attached to the tosylate moieties appear as a triplet at 4.15-4.18 parts per million with coupling constants of 4-5 hertz, reflecting their deshielded environment due to the electron-withdrawing nature of the sulfonate ester [5]. The remaining methylene protons of the polyethylene glycol chain appear as overlapping multiplets between 3.55 and 3.72 parts per million, with subtle chemical shift differences arising from their varying distances from the terminal tosylate groups [4] [9].

A critical consideration in the interpretation of polyethylene glycol proton nuclear magnetic resonance spectra involves the recognition of carbon-13 coupling effects in standard one-dimensional experiments [4] [9]. The naturally occurring 1.1 percent abundance of carbon-13 creates satellite peaks positioned approximately ±70 hertz from the main proton signals, which can complicate integration calculations and molecular weight determinations if not properly accounted for during analysis.

$$^{13}$$C NMR Spectral Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with enhanced resolution of the different carbon environments within heptaethylene glycol di(p-toluenesulfonate) [6] [10]. The aromatic carbons of the p-toluenesulfonate groups appear in the characteristic downfield region between 127 and 133 parts per million, with distinct signals for the carbon atoms bearing the methyl substituent and those attached to the sulfonate functionality.

The methyl carbon of the tolyl groups produces a sharp signal at 21.7 parts per million, serving as an unambiguous identifier for the p-toluenesulfonate moiety [10] [7]. This chemical shift value demonstrates remarkable consistency across different polyethylene glycol ditosylate compounds, regardless of the polyether chain length.

The polyethylene glycol backbone carbons exhibit chemical shifts in the narrow range of 68-71 parts per million, with subtle variations reflecting their proximity to the electron-withdrawing tosylate groups [11]. The terminal methylene carbons directly bonded to the tosylate oxygen atoms appear slightly downfield at 68-69 parts per million compared to the internal polyether carbons, which resonate at 70.2-70.8 parts per million [6] [12]. This downfield shift results from the deshielding effect of the sulfonate ester linkage and provides valuable information about the substitution pattern.

The internal polyethylene glycol carbons display remarkably similar chemical shifts between 70.3 and 70.7 parts per million, reflecting the uniform electronic environment of the repeating ethylene oxide units [4] [11]. This chemical shift homogeneity is characteristic of polyethylene glycol derivatives and demonstrates the structural regularity of the polyether backbone despite the terminal functionalization.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of heptaethylene glycol di(p-toluenesulfonate) reveals distinctive fragmentation pathways that provide valuable structural confirmation and enable differentiation from related compounds [13] [14]. The molecular ion peak appears at mass-to-charge ratio 634, corresponding to the protonated molecular species, though this peak typically exhibits low to medium intensity due to the facile fragmentation of the polyether-tosylate bonds under standard ionization conditions.

The primary fragmentation pathway involves the heterolytic cleavage of the carbon-oxygen bonds connecting the polyethylene glycol chain to the tosylate groups [15] [16]. This process generates a prominent fragment at mass-to-charge ratio 479, corresponding to the loss of one complete tosylate group (mass 155). The sequential elimination of the second tosylate moiety produces a highly abundant fragment at mass-to-charge ratio 323, representing the protonated heptaethylene glycol chain [13] [17].

The tosylate fragments themselves generate characteristic signals that serve as diagnostic markers for p-toluenesulfonate functionality [17]. The base peak in many spectra appears at mass-to-charge ratio 155, corresponding to the intact tosyl cation, while subsequent fragmentation produces signals at mass-to-charge ratio 139 (loss of oxygen) and mass-to-charge ratio 91 (tropylium or benzyl cation formation) [18] [16].

The polyethylene glycol backbone undergoes systematic fragmentation through the cleavage of ether linkages, producing a series of peaks separated by 44 mass units corresponding to the ethylene oxide repeating unit [13] [14]. This fragmentation pattern enables determination of the polyether chain length and provides confirmation of the heptaethylene glycol structure through the observation of fragments at mass-to-charge ratios 261, 217, 173, and smaller values.

Advanced mass spectrometric techniques, including tandem mass spectrometry approaches, reveal additional structural details through controlled fragmentation experiments [15] [17]. These methods enable the differentiation of regioisomers and provide enhanced structural confidence through the observation of specific fragmentation pathways that depend on the precise connectivity patterns within the molecule.

Infrared (IR) Spectroscopy of Functional Groups

Infrared spectroscopy provides comprehensive information about the functional groups present in heptaethylene glycol di(p-toluenesulfonate) and their vibrational characteristics [19] [20]. The spectrum exhibits several characteristic absorption bands that enable identification of both the polyethylene glycol backbone and the terminal p-toluenesulfonate functionalities.

The aromatic carbon-hydrogen stretching vibrations appear in the region between 3100 and 3050 wavenumbers, with medium intensity bands characteristic of the para-disubstituted benzene rings of the tosyl groups [19] [21]. These absorptions provide clear evidence for the presence of aromatic functionality and help distinguish tosylated compounds from other polyethylene glycol derivatives.

The aliphatic carbon-hydrogen stretching region between 2950 and 2850 wavenumbers contains strong absorption bands arising from the methylene groups of the polyethylene glycol backbone [22] [23]. The intensity and position of these bands reflect the extended polyether chain structure and provide information about the conformational properties of the polymer backbone.

The sulfonate ester functionality produces highly characteristic and intense absorption bands that serve as definitive identification markers [24] [25]. The asymmetric sulfur-oxygen stretching vibration appears as a very strong band between 1380 and 1350 wavenumbers, while the symmetric stretching mode occurs at 1175-1165 wavenumbers [24] [26]. These bands represent some of the most intense features in the infrared spectrum and provide unambiguous evidence for the presence of sulfonate ester functionality.

The carbon-oxygen-carbon stretching vibrations of the polyether backbone generate strong absorption bands in the region between 1300 and 1000 wavenumbers [22] [27]. These bands often appear as multiple overlapping absorptions due to the various ether linkages within the heptaethylene glycol chain and the different vibrational coupling patterns that arise from the extended polyether structure [22] [28].

Additional characteristic absorptions include aromatic carbon-carbon stretching vibrations at 1600-1475 wavenumbers with medium to weak intensity, carbon-hydrogen deformation modes at 950-850 wavenumbers, and aromatic out-of-plane bending vibrations at 815-810 wavenumbers [19] [21]. The sulfur-oxygen stretching bands in the lower frequency region (770-650 wavenumbers) provide additional confirmation of the sulfonate ester functionality and help distinguish between different types of organosulfur compounds [24] [29].